4-fluoro-3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-fluoro-3-methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O3S2/c1-13-10-15(2-3-16(13)18)25(21,22)19-11-17(14-4-9-24-12-14)20-5-7-23-8-6-20/h2-4,9-10,12,17,19H,5-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUUOLFVDDQUJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCOCC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the sulfonation of a fluorinated methylbenzene derivative, followed by the introduction of the morpholine and thiophene groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the fluorine atom.
Scientific Research Applications
Antiviral Applications
Recent studies have indicated that compounds similar to 4-fluoro-3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide exhibit significant antiviral properties. For example, research into N-Heterocycles has demonstrated promising antiviral activity against various viruses, including adenovirus and rotavirus . The structural characteristics of this compound may enable it to interact effectively with viral components, potentially inhibiting their replication.
Anticancer Properties
The compound's unique structure allows it to modulate specific biochemical pathways involved in cancer progression. Its interaction with enzyme targets can lead to the inhibition of tumor growth. Similar compounds have shown efficacy in preclinical models, suggesting that 4-fluoro-3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide could be explored further for anticancer therapies.
Case Studies and Research Findings
- Antiviral Efficacy : In vitro studies have demonstrated that compounds structurally related to 4-fluoro-3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide exhibit significant reductions in viral load against adenovirus strains .
- Cancer Cell Line Studies : Experimental data suggest that this compound can inhibit cell proliferation in various cancer cell lines through modulation of key signaling pathways involved in cell growth and survival .
Mechanism of Action
The mechanism of action of 4-fluoro-3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural features can be compared to analogous sulfonamide derivatives in terms of substituent effects, heterocyclic components, and biological activity. Below is a detailed analysis supported by experimental data and literature:
Substituent Effects on the Benzenesulfonamide Core
- 4-(2-((1-Benzyl-2-oxoindolin-3-ylidene)amino)ethyl)benzenesulfonamide (6d) : Structure: Lacks fluorine but includes a 2-oxoindolinylidene group. Properties: Melting point >280°C, high thermal stability. Activity: Acts as a carbonic anhydrase inhibitor.
- 1-Fluoro-4-(methylsulfonyl)benzene (a Bicalutamide-related substance) : Structure: Simplified benzenesulfonyl core with fluorine and methyl groups. Comparison: The absence of the morpholino-thiophene sidechain in this analog reduces steric bulk, likely diminishing target selectivity but improving synthetic accessibility.
Heterocyclic Sidechain Variations
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide :
- Structure : Features a pyrimidine ring instead of morpholine-thiophene.
- Comparison : The pyrimidine group may engage in π-π stacking interactions absent in the target compound, while the morpholine ring in the latter could enhance solubility via hydrogen bonding.
- 4-Methyl-N-(2-(1-methyl-1H-indole-3-carbonyl)thiophen-3-yl)benzenesulfonamide (8e) : Structure: Contains a thiophene linked to an indole carbonyl group. Properties: Melting point 158–160°C, lower than the target compound (data inferred from similar sulfonamides). Comparison: The morpholinoethyl group in the target compound may confer conformational flexibility, whereas the rigid indole carbonyl in 8e could restrict binding modes.
Biological Activity
4-Fluoro-3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities. This article explores the compound's structure, synthesis, biological activity, and relevant research findings.
Compound Overview
Chemical Structure:
- IUPAC Name: 4-fluoro-3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide
- Molecular Formula: C₁₇H₂₁FN₂O₃S₂
- Molecular Weight: 384.5 g/mol
Physical Properties:
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
Synthesis
The synthesis of 4-fluoro-3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves several key steps:
- Formation of Thiophene Derivative: Functionalization of thiophene to introduce substituents.
- Morpholine Incorporation: Nucleophilic substitution to introduce the morpholine ring.
- Sulfonamide Formation: Reaction with benzenesulfonyl chloride to form the sulfonamide group.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, particularly in the realm of enzyme inhibition. Preliminary studies suggest that derivatives of similar structures exhibit cholinesterase inhibitory activity, which can be crucial for therapeutic applications in neurodegenerative diseases .
Antiviral and Anticancer Potential
Recent research highlights the potential antiviral properties of heterocyclic compounds, including those similar to 4-fluoro-3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide. These compounds have shown promise in inhibiting reverse transcriptase and other viral enzymes, indicating a potential role in antiviral drug development .
In terms of anticancer activity, thiosemicarbazone derivatives have demonstrated efficacy in inducing apoptosis in cancer cell lines, suggesting that modifications to the sulfonamide structure could enhance these properties .
Case Studies and Experimental Data
- Cholinesterase Inhibition Study:
-
Antiviral Activity Assessment:
- A series of thiazolidinone derivatives were tested for their ability to inhibit reverse transcriptase, with some compounds showing enhanced activity compared to standard drugs like nevirapine .
- The structure-activity relationship (SAR) indicated that specific substitutions at C-2 and N-3 positions significantly influenced antiviral potency.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 4-fluoro-3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide?
- Methodology :
- Step 1 : Begin with the benzenesulfonamide core. Introduce the 4-fluoro-3-methyl substituents via electrophilic substitution, using fluorinating agents (e.g., Selectfluor®) and methylating agents under controlled conditions.
- Step 2 : Attach the 2-morpholino-2-(thiophen-3-yl)ethyl moiety via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
- Step 3 : Optimize reaction conditions (solvent, temperature, catalyst) using Design of Experiments (DoE) to minimize side products .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology :
- Structural Confirmation : Use - and -NMR to verify substituent positions and stereochemistry. Compare with computed spectra from density functional theory (DFT) .
- Purity Assessment : Employ reverse-phase HPLC with a C18 column (UV detection at 254 nm) and mass spectrometry (high-resolution MS) to detect impurities .
- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds.
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in catalytic systems?
- Methodology :
- Quantum Chemical Calculations : Use software like Gaussian or ORCA to calculate transition states and activation energies for reactions involving the morpholino-thiophene group. Focus on Fukui indices to identify nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvent effects and ligand-protein interactions to predict solubility or binding affinities.
- Case Study : A similar sulfonamide derivative showed improved metabolic stability when trifluoromethyl groups were modeled for lipophilicity adjustments .
Q. How should researchers address contradictory data in biological activity assays?
- Methodology :
- Statistical Analysis : Apply ANOVA or multivariate regression to isolate variables (e.g., assay pH, cell line variability) contributing to discrepancies .
- Dose-Response Validation : Repeat assays with orthogonal methods (e.g., SPR for binding affinity vs. cell-based viability assays).
- Meta-Analysis : Compare results with structurally analogous compounds, such as N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide derivatives, to identify trends in substituent effects .
Q. What strategies optimize reaction yields for large-scale synthesis?
- Methodology :
- Process Intensification : Use microreactors to enhance mixing and heat transfer during sulfonylation steps.
- Catalyst Screening : Test palladium/copper catalysts for coupling efficiency, referencing morpholino-ethyl-thiophene systems .
- Byproduct Recycling : Implement membrane separation technologies (e.g., nanofiltration) to recover unreacted precursors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
